molecular formula C16H22O4 B8295394 1,3-Diethyl 2-(3-phenylpropyl)propanedioate CAS No. 26395-09-5

1,3-Diethyl 2-(3-phenylpropyl)propanedioate

Cat. No.: B8295394
CAS No.: 26395-09-5
M. Wt: 278.34 g/mol
InChI Key: IRRMRULGUABRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-(3-phenylpropyl)propanedioate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its phenylpropyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-phenylpropylmalonate typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of diethyl 3-phenylpropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(3-phenylpropyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base for deprotonation and enolate formation.

    Alkyl Halides: Used for alkylation reactions.

    Hydrochloric Acid: Used for hydrolysis of ester groups.

    Heat: Applied for decarboxylation reactions.

Major Products Formed

    Substituted Malonates: Formed through alkylation reactions.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

    Substituted Acetic Acids: Formed through decarboxylation reactions.

Mechanism of Action

The mechanism of action of diethyl 3-phenylpropylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the malonate core, which stabilizes the enolate ion through resonance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-(3-phenylpropyl)propanedioate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those with pharmaceutical and industrial significance.

Properties

CAS No.

26395-09-5

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-(3-phenylpropyl)propanedioate

InChI

InChI=1S/C16H22O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3

InChI Key

IRRMRULGUABRDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice-cold solution of diethyl malonate (5.81 ml, 40 mmol) in dimethylformamide (60 ml) was treated portionwise with sodium hydride (1.6 g, 40 mmol 60% dispersion in oil). After 0.25 h 3-phenylpropylbromide (6.71 ml, 44 mmol) was added and the reaction stirred overnight at room temperature. Work-up and chromatography as described in Example 37a) gave the title compound as a colourless oil (10.8 g, 97%);
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.71 mL
Type
reactant
Reaction Step Two
Yield
97%

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